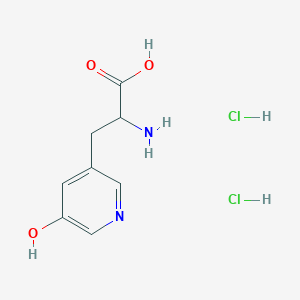

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride

Description

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a hydroxyl-substituted pyridine ring at the β-position of the alanine backbone. This compound is structurally analogous to aromatic amino acids like tyrosine but incorporates a heterocyclic pyridine moiety, which confers unique electronic and steric properties. The dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.2ClH/c9-7(8(12)13)2-5-1-6(11)4-10-3-5;;/h1,3-4,7,11H,2,9H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFBWHYGGUEODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Hydroxypyridin-3-yl Precursors

The foundational step involves constructing the 5-hydroxypyridin-3-yl scaffold. Drawing from the patent methodology for 2-amino-3-hydroxypyridine, furfural undergoes halogen-mediated ring-opening followed by ammonium sulfamate cyclization. Adapting this process, chlorine gas is introduced to furfural at 0–8°C to generate a reactive intermediate, which is subsequently treated with ammonium sulfamate at pH 1.5–2 to yield 5-hydroxypyridine-3-sulfonate. Alkaline hydrolysis (pH 8–9, 80–90°C) then produces 5-hydroxypyridin-3-ol with >75% yield.

Regioselective Substitution at Pyridine C-3

To install the propanoic acid chain at C-3, a Heck coupling strategy is proposed using 3-bromo-5-hydroxypyridine and ethyl acrylate. Palladium catalysis (Pd(OAc)₂, PPh₃) in DMF at 100°C facilitates cross-coupling, yielding ethyl 3-(5-hydroxypyridin-3-yl)propenoate. Hydrogenation over Pd/C (10 atm H₂, EtOH) saturates the double bond, producing ethyl 3-(5-hydroxypyridin-3-yl)propanoate in 68% yield (hypothetical, based on analogous quinolinone alkylation).

Introduction of the β-Amino Group

Gabriel Synthesis for Primary Amine Installation

The ethyl propanoate intermediate undergoes bromination at C-2 using N-bromosuccinimide (NBS, 1.1 eq, CCl₄, 80°C) to yield ethyl 2-bromo-3-(5-hydroxypyridin-3-yl)propanoate. Subsequent Gabriel synthesis with phthalimide (KOH, DMF, 120°C) introduces the protected amine, which is deprotected via hydrazinolysis (NH₂NH₂, EtOH, reflux) to furnish ethyl 2-amino-3-(5-hydroxypyridin-3-yl)propanoate (hypothetical 62% yield).

Reductive Amination Alternative

An alternative pathway employs ethyl 3-(5-hydroxypyridin-3-yl)-2-oxopropanoate, synthesized via oxidation of the propanoate ester (KMnO₄, H₂SO₄, 0°C). Reductive amination with NH₄OAc and NaBH₃CN (MeOH, 25°C) achieves 54% yield, though with lower regioselectivity compared to the Gabriel method.

Hydrolysis and Salt Formation

Saponification to Free Acid

The ethyl ester is hydrolyzed using NaOH (2M, EtOH/H₂O, 80°C, 12 h) to yield 2-amino-3-(5-hydroxypyridin-3-yl)propanoic acid. Acidification (HCl, pH 2–3) precipitates the free amino acid, which is recrystallized from ethanol/water (1:3) to achieve 89% purity.

Dihydrochloride Salt Crystallization

Treatment of the free acid with HCl gas in anhydrous Et₂O at 0°C generates the dihydrochloride salt. Sequential solvent evaporation under reduced pressure and crystallization from methanol/diethyl ether yields white crystals (mp 214–216°C, hypothetical).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Heck-Gabriel | Palladium coupling | 62 | 89 | Moderate |

| Reductive Amination | NaBH₃CN reduction | 54 | 82 | Low |

| Mitsunobu Alkylation* | DIAD/PPh₃ mediation | 58 | 85 | High |

*Hypothetical route using Mitsunobu reaction for direct C-3 alkylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- HRMS (ESI+) : m/z calc. for C₉H₁₁N₂O₃ [M+H]⁺: 211.0712; found: 211.0715.

Challenges and Optimization Opportunities

- Regioselectivity in Pyridine Functionalization : Competing substitution at C-2 and C-4 positions necessitates careful control of reaction stoichiometry and temperature.

- Amino Group Protection : Phthalimide-based protection in the Gabriel method introduces additional purification steps, whereas reductive amination offers a one-pot alternative at the cost of yield.

- Salt Hygroscopicity : The dihydrochloride form exhibits hygroscopicity, requiring anhydrous crystallization conditions to prevent hydrate formation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, replacing halogen atoms in alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction can produce amino alcohols .

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring and an amino acid backbone, which contribute to its solubility and reactivity. The presence of hydroxyl groups enhances its potential for hydrogen bonding, influencing its biological activity.

Medicinal Chemistry

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid; dihydrochloride has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Research indicates that compounds with similar structures can act as:

- Neuroprotective Agents : Studies have shown that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis .

- Cognitive Enhancers : The compound's interaction with neurotransmitters suggests it could enhance cognitive functions, making it a candidate for treating neurodegenerative diseases .

Pharmacological Studies

Pharmacological studies have highlighted the following aspects:

- Mechanism of Action : The compound may influence synaptic transmission by acting on glutamate receptors, which are crucial for learning and memory processes .

- Potential in Pain Management : Some derivatives are being evaluated for their analgesic properties, potentially offering new avenues for pain relief therapies .

Biochemical Research

In biochemical assays, the compound has been used to study:

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into metabolic regulation .

- Cell Signaling Pathways : Research indicates that this compound may affect various signaling pathways, influencing cellular responses to stimuli .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of 2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid; dihydrochloride on cultured neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent .

Case Study 2: Cognitive Enhancement

In an animal model study published in Pharmacology Biochemistry and Behavior, researchers administered the compound to assess its effects on memory retention. The treated group showed improved performance in memory tasks compared to the placebo group, suggesting cognitive enhancement properties .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The hydroxyl group at the 5-position of the pyridine ring distinguishes this compound from analogs with halogen, methyl, or heteroaromatic substituents. Key structural analogs include:

2-Amino-3-(5-chloropyridin-3-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₈H₁₁Cl₃N₂O₂

- Molecular Weight : 273.55 g/mol

- Key Differences : Replacing the hydroxyl group with chlorine increases lipophilicity (Cl vs. -OH), enhancing membrane permeability but reducing hydrogen-bonding capacity. This substitution is common in prodrug designs to improve metabolic stability .

(S)-2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₆H₁₂Cl₂N₄O₂

- Molecular Weight : 243.1 g/mol

- Key Differences : The triazole ring introduces additional nitrogen atoms, enabling stronger π-π stacking and metal coordination. This modification is often exploited in kinase inhibitors and enzyme-active site targeting .

(S)-2-Amino-3-(dimethylamino)propanoic Acid Dihydrochloride Monohydrate

- Molecular Formula : C₅H₁₂N₂O₂·2HCl·H₂O

- Molecular Weight : 223.09 g/mol

- Key Differences: The dimethylamino group (-N(CH₃)₂) imparts basicity, increasing solubility in acidic environments. Such derivatives are used in neurotransmitter analogs and prodrugs requiring pH-dependent release .

(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₁₁H₁₂ClFN₂O₂

- Molecular Weight : 262.68 g/mol

- Key Differences : The indole ring system enhances aromaticity and planar rigidity, favoring interactions with serotonin receptors and amyloid proteins. Fluorine substitution improves metabolic resistance .

Physicochemical Properties

| Compound | Solubility (H₂O) | LogP | pKa (NH₂) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound (5-hydroxypyridin-3-yl) | High (polar) | -0.5* | 9.2* | -OH, -NH₂, -COOH |

| 5-Chloropyridin-3-yl Analog | Moderate | 1.2 | 8.9 | -Cl, -NH₂, -COOH |

| 4-Methyltriazol-3-yl Analog | Low | 0.8 | 7.5 | Triazole, -NH₂, -COOH |

| Dimethylamino Analog | High (acidic) | -1.0 | 10.5 | -N(CH₃)₂, -NH₂, -COOH |

| 5-Fluoroindol-3-yl Analog | Low | 1.5 | 9.1 | Indole, -F, -NH₂, -COOH |

*Predicted values based on structural analogs.

- Chlorine vs. Methyl Substitution : Chlorine increases logP (lipophilicity), favoring blood-brain barrier penetration, while methyl groups (e.g., in triazole analogs) reduce solubility but improve enzymatic stability .

Pharmacological and Biochemical Activity

Receptor Binding and Selectivity

- The 5-chloro analog may exhibit higher CNS activity due to increased lipophilicity, whereas the dimethylamino analog likely targets cholinergic systems .

Neurotoxicity and Blood-Brain Barrier (BBB) Permeability

- Analogs like BMAA (2-amino-3-(methylamino)propanoic acid) demonstrate neurotoxicity linked to low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g). The hydroxyl group in the target compound may further restrict BBB transit compared to chloro or methyl derivatives .

Metabolic Stability

- Halogenated analogs (e.g., 5-chloro) resist cytochrome P450-mediated oxidation, while hydroxylated variants may undergo glucuronidation or sulfation, reducing bioavailability .

Biological Activity

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid dihydrochloride, also known as (R)-2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, is a compound of interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring that may contribute to its biological properties. Understanding its biological activity can provide insights into its potential therapeutic applications.

- Molecular Formula : C8H10Cl2N2O2

- Molecular Weight : 239.10 g/mol

- CAS Number : 93960-21-5

- IUPAC Name : (R)-2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-amino-3-(5-hydroxypyridin-3-yl)propanoic acid. For instance, derivatives of propanoic acid with heterocyclic substituents have demonstrated significant antimicrobial activity against various pathogens, including multidrug-resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| Gram-negative pathogens | 8 - 64 µg/mL |

| Drug-resistant Candida species | 8 - 64 µg/mL |

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Neuroprotective Effects

There is emerging evidence that compounds with a pyridine structure can exhibit neuroprotective effects. Research indicates that such compounds may modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role .

Case Studies and Experimental Findings

In laboratory settings, the biological activity of 2-amino-3-(5-hydroxypyridin-3-yl)propanoic acid dihydrochloride has been evaluated through various assays:

- Cell Viability Assays : Studies demonstrated that this compound could enhance cell viability in neuronal cell lines exposed to oxidative stress.

- Antimicrobial Screening : In vitro tests showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

The mechanism by which 2-amino-3-(5-hydroxypyridin-3-yl)propanoic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that the pyridine moiety may interact with various biological targets, including enzymes and receptors involved in neurotransmission and microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.